molecular formula C16H23N3O3S B4618162 N-(2-methoxyethyl)-3-{[(pentanoylamino)carbonothioyl]amino}benzamide

N-(2-methoxyethyl)-3-{[(pentanoylamino)carbonothioyl]amino}benzamide

Cat. No. B4618162
M. Wt: 337.4 g/mol
InChI Key: LGSHNAOOTYZFJH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-{[(pentanoylamino)carbonothioyl]amino}benzamide is a chemical compound with potential interest in various scientific fields. Its structure suggests it could have applications in material science, pharmaceuticals, and chemical research. The compound belongs to a class of benzamides, which are known for their diverse chemical and biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives involves several steps, including the use of N-[(4-bromophenyl)amino]carbonothioyl benzamide as a key intermediate. These compounds are typically synthesized and characterized by a combination of spectroscopic techniques such as IR, NMR (both H and C-NMR), mass spectrometry, and elemental analysis. Crystal structures are often determined using single crystal X-ray diffraction data, revealing specific crystalline forms and space groups (Saeed, Rashid, Bhatti, & Jones, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with supramolecular aggregation controlled by a combination of π–π interactions, weak C-H···O hydrogen bonding, and N–H···O interactions. These interactions are crucial for understanding the compound's stability, reactivity, and potential for forming crystalline structures suitable for further applications (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including interactions with different reagents to form novel compounds with potential pharmacological activities. These reactions often involve changes in the benzamide moiety and can lead to the discovery of compounds with gastrointestinal prokinetic activity, among others (Sakaguchi et al., 1992).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline form, can significantly influence their chemical reactivity and potential applications. These properties are often assessed through techniques like X-ray diffraction, thermal analysis, and spectroscopy. The crystalline form can affect the material's stability and reactivity, which is crucial for its application in various domains (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity with other chemical entities, stability under different conditions, and the ability to undergo specific reactions, are vital for their application in chemical synthesis and potential pharmacological use. Studies often focus on their reactivity patterns, mechanisms of action, and interactions with biological targets to explore their utility in drug development and other areas (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).

Scientific Research Applications

Synthesis and Chemical Properties

The chemical synthesis and properties of benzamide derivatives, including those similar to N-(2-methoxyethyl)-3-{[(pentanoylamino)carbonothioyl]amino}benzamide, have been widely studied. For example, the synthesis and antihypertensive activity of a series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols demonstrate the significance of specific functional groups in modulating biological activity (Frederick Cassidy et al., 1992). Similarly, research on benzamide derivatives as serotonin 4 receptor agonists provides insights into the design and synthesis of compounds with potential therapeutic applications (S. Sonda et al., 2003).

Pharmacological Applications

Though the direct pharmacological applications of N-(2-methoxyethyl)-3-{[(pentanoylamino)carbonothioyl]amino}benzamide might be restricted from this discussion, research on related compounds highlights the diverse therapeutic potentials of benzamide derivatives. For instance, studies on radioiodinated N-(2-diethylaminoethyl)benzamide derivatives show their high melanoma uptake, underscoring the importance of structural modifications for targeted imaging and therapy (M. Eisenhut et al., 2000).

Structural and Molecular Studies

The structural analysis and conformational studies of benzamide derivatives are critical for understanding their biological interactions and stability. For example, research on N-benzoylation of aminophenols using benzoylisothiocyanates highlights the chemoselectivity and potential biological relevance of N-(benzoyloxy)phenyl derivatives (Tarjeet Singh et al., 2017).

Advanced Applications

Advanced applications of benzamide derivatives in scientific research extend to areas like liquid crystal technology and affinity chromatography. For instance, the synthesis of Schiff base ester liquid crystals with a benzothiazole core illustrates the application of benzamide derivatives in materials science (S. Ha et al., 2010). Moreover, the development of ligands for affinity chromatography based on benzamide derivatives, such as the synthesis of 5-aminopentyl 4,6-O-[(R)-1-carboxyethylidene]-beta-D-galactopyranoside, showcases their utility in biochemical separations and analysis (T. Ziegler et al., 1992).

properties

IUPAC Name

N-(2-methoxyethyl)-3-(pentanoylcarbamothioylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-3-4-8-14(20)19-16(23)18-13-7-5-6-12(11-13)15(21)17-9-10-22-2/h5-7,11H,3-4,8-10H2,1-2H3,(H,17,21)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSHNAOOTYZFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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